Cas no 8015-64-3 (7-Chloro-1H-indole-3-carbonitrile)

7-Chloro-1H-indole-3-carbonitrile is a halogenated indole derivative featuring a chloro substituent at the 7-position and a cyano group at the 3-position of the indole core. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and biologically active heterocycles. Its electron-withdrawing groups enhance reactivity, making it valuable for cross-coupling reactions, nucleophilic substitutions, and cyclization processes. The chloro and cyano functionalities provide distinct regioselectivity, facilitating further functionalization. With high purity and stability, it is suitable for research and industrial applications requiring precise molecular modifications. Proper handling is advised due to its potential sensitivity under reactive conditions.
7-Chloro-1H-indole-3-carbonitrile structure
8015-64-3 structure
Product Name:7-Chloro-1H-indole-3-carbonitrile
CAS No:8015-64-3
MF:C9H5ClN2
MW:176.602400541306
CID:48038
Update Time:2025-05-20

7-Chloro-1H-indole-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • Angelica seed oil
    • ANGELICA OIL
    • Angelica root oil
    • 7-chloro-1H-indole-3-carbonitrile
    • 3-Cyano-7-Chloroindole
    • PubChem15468
    • 1H-INDOLE-3-CARBONITRILE, 7-CHLORO-
    • BCP27019
    • 6283AC
    • BDBM50520328
    • MB07665
    • AB0095734
    • 217C047
    • Angelica Angelica Extract
    • FEMA 2091
    • OIL, ANGELICA ROOT
    • angelica[qr]
    • angelicaoil,root
    • angelicaoils
    • angelikaoel
    • 7-Chloro-1H-indole-3-carbonitrile
    • Inchi: 1S/C9H5ClN2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,12H
    • InChI Key: OEVSYHNNZOKQFD-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC2C(C#N)=CNC=21

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 220
  • XLogP3: 2.4
  • Topological Polar Surface Area: 39.6

Experimental Properties

  • Color/Form: Light yellow to dark amber liquid. It has musk and pepper like aroma and bitter sweet taste.
  • Density: 0.850 g/mL at 25 °C
  • Melting Point: No data available
  • Boiling Point: No data available
  • Flash Point: Fahrenheit: 109.4 ° f
    Celsius: 43 ° c
  • Refractive Index: n20/D 1.486
  • FEMA: 2091 | ANGELICA STEM OIL (ANGELICA ARCHANGELICA L.)
  • Solubility: It is soluble in ethanol and most oils, slightly soluble in mineral oil, and almost insoluble in glycerol and propylene glycol.
  • Vapor Pressure: No data available

7-Chloro-1H-indole-3-carbonitrile Security Information

  • Symbol: GHS02 GHS07 GHS08 GHS09
  • Signal Word:Danger
  • Hazard Statement: H226-H304-H317-H411
  • Warning Statement: P273-P280-P301+P310-P331
  • Hazardous Material transportation number:UN 1993C 3 / PGIII
  • WGK Germany:3
  • Hazard Category Code: 10-43-51/53-65
  • Safety Instruction: 24-37-61-62
  • RTECS:BW1960000
  • Hazardous Material Identification: Xn N
  • Storage Condition:Keep in a cool, dry, dark place, in a sealed container or cylinder. Keep away from incompatible materials, sources of ignition, and untrained people. Safety label area. Protect container / cylinder from physical injury.

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7-Chloro-1H-indole-3-carbonitrile Suppliers

Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
(CAS:8015-64-3) Angelica oil
Order Number:JH329;JH333
Stock Status:in Stock
Quantity:200kg
Purity:98%
Pricing Information Last Updated:Saturday, 8 February 2025 16:14
Price ($): negotiated
Email:17464331@qq.com

Additional information on 7-Chloro-1H-indole-3-carbonitrile

Introduction to 7-Chloro-1H-indole-3-carbonitrile (CAS No. 8015-64-3)

7-Chloro-1H-indole-3-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 8015-64-3, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indole family, a class of molecules known for their diverse biological activities and structural versatility. The presence of both a chloro substituent and a nitrile group in its molecular framework imparts unique chemical properties, making it a valuable intermediate in the synthesis of various pharmacologically active agents.

The structural motif of 7-Chloro-1H-indole-3-carbonitrile consists of a benzene ring fused to a pyrrole ring, with specific functional groups attached at the 7th and 3rd positions, respectively. The chloro group at the 7-position enhances electrophilicity, facilitating nucleophilic substitution reactions, while the nitrile group at the 3-position contributes to hydrogen bonding interactions and influences metabolic stability. These features make the compound highly adaptable for further derivatization, enabling the development of novel therapeutic entities.

In recent years, 7-Chloro-1H-indole-3-carbonitrile has been extensively studied for its potential applications in drug discovery. Its indole core is a common scaffold in many bioactive molecules, including those targeting neurological disorders, cancer, and infectious diseases. The compound’s ability to serve as a precursor for more complex structures has been exploited in several synthetic pathways, particularly in the construction of indole-based inhibitors and agonists.

One of the most compelling aspects of 7-Chloro-1H-indole-3-carbonitrile is its role in the development of small-molecule drugs that modulate critical biological pathways. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in cancer progression. The chloro and nitrile functionalities provide handles for further chemical manipulation, allowing medicinal chemists to fine-tune pharmacokinetic properties such as solubility, bioavailability, and metabolic clearance. This flexibility has been instrumental in designing molecules with improved efficacy and reduced toxicity.

Recent advancements in computational chemistry have further highlighted the utility of 7-Chloro-1H-indole-3-carbonitrile as a building block. High-throughput virtual screening (HTVS) and molecular docking studies have identified several derivatives with potent activity against targets such as kinases and transcription factors. These computational approaches have accelerated the discovery process by predicting binding affinities and optimizing lead structures before experimental synthesis.

The synthesis of 7-Chloro-1H-indole-3-carbonitrile typically involves multi-step organic transformations starting from commercially available precursors like indole or its derivatives. Common synthetic routes include chlorination followed by cyanation, where the chloro group is introduced at the 7-position through electrophilic aromatic substitution, and subsequently replaced with a nitrile group via nucleophilic addition or rearrangement reactions. These methodologies have been refined over time to achieve high yields and purity, ensuring suitability for downstream applications.

The pharmacological profile of 7-Chloro-1H-indole-3-carbonitrile has been explored through both preclinical and clinical studies. Preclinical data suggest that this compound exhibits inhibitory effects on various enzymes and receptors relevant to therapeutic intervention. Notably, its derivatives have demonstrated anti-inflammatory, antiviral, and anticancer properties in vitro and in vivo models. While no direct clinical trials have been conducted with 7-Chloro-1H-indole-3-carbonitrile, its structural analogs have entered late-stage development pipelines for treating diverse diseases.

The industrial significance of 7-Chloro-1H-indole-3-carbonitrile extends beyond academic research. Pharmaceutical companies have incorporated this compound into their libraries as a key intermediate for synthesizing novel drug candidates. Its commercial availability ensures that researchers can access high-quality starting materials without significant hurdles, fostering innovation across multiple therapeutic areas. As demand grows for targeted therapies, the role of versatile intermediates like 7-Chloro-1H-indole-3-carbonitrile is expected to expand.

The environmental impact of synthesizing and handling 7-Chloro-1H-indole-3-carbonitrile has also been considered in recent studies. Efforts have been made to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Catalytic methods employing transition metals have shown promise in improving efficiency while maintaining scalability. Such sustainable practices align with broader industry trends toward environmentally responsible manufacturing processes.

In conclusion,7-Chloro-1H-indole-3-carbonitrile (CAS No. 8015-64-3) represents a structurally intriguing compound with broad applications in pharmaceutical research. Its unique combination of functional groups makes it an invaluable building block for developing innovative therapeutics targeting various diseases. As scientific understanding advances, new opportunities for leveraging this molecule are likely to emerge, reinforcing its importance in modern drug discovery efforts.

Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
(CAS:8015-64-3) Angelica oil
JH329;JH333
Purity:98%/98%
Quantity:200kg/200kg
Price ($):Inquiry/Inquiry
Email